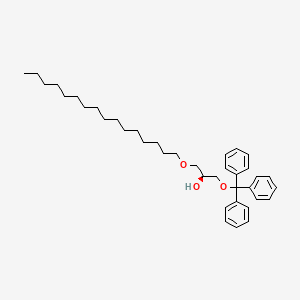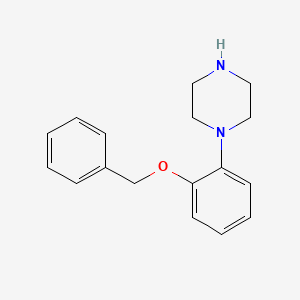
(1S)-1-(4-nitrophenyl)ethan-1-ol
Vue d'ensemble
Description
(1S)-1-(4-nitrophenyl)ethan-1-ol, or (1S)-1-nitro-4-phenylethanol, is an organic compound with a molecular formula of C8H9NO3. It is a nitroaromatic compound that has been extensively studied due to its wide range of applications in scientific research. This compound has been found to be a useful reagent in organic synthesis, a versatile substrate in biochemistry and a valuable tool in drug discovery.
Applications De Recherche Scientifique
((1S)-1-(4-nitrophenyl)ethan-1-ol)-1-(4-nitrophenyl)ethan-1-ol has been used in a wide range of scientific research applications. It has been studied as a reagent in organic synthesis, as a substrate in biochemistry, and as a tool in drug discovery. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of other compounds, including nitroaromatics, heterocycles, and other organic molecules. In biochemistry, this compound has been used as a substrate in enzyme assays and as a model compound for studying the structure and function of enzymes. In drug discovery, this compound has been used to identify and develop new drugs and to study the pharmacological effects of existing drugs.
Mécanisme D'action
The mechanism of action of ((1S)-1-(4-nitrophenyl)ethan-1-ol)-1-(4-nitrophenyl)ethan-1-ol is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed that this compound may act as a substrate for certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1S)-1-(4-nitrophenyl)ethan-1-ol)-1-(4-nitrophenyl)ethan-1-ol have not been extensively studied. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound may act as a substrate for certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((1S)-1-(4-nitrophenyl)ethan-1-ol)-1-(4-nitrophenyl)ethan-1-ol in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, this compound is stable and has a low toxicity, making it a safe and effective reagent for use in laboratory experiments. However, this compound is not soluble in water, which can limit its use in certain applications. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain applications.
Orientations Futures
The potential future directions for ((1S)-1-(4-nitrophenyl)ethan-1-ol)-1-(4-nitrophenyl)ethan-1-ol include further studies to better understand its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery. Additionally, further research is needed to investigate the potential uses of this compound in other areas, such as the synthesis of other organic compounds, the study of enzyme structure and function, and the development of new drugs. Finally, further research is needed to investigate the potential uses of this compound in other areas, such as the synthesis of other organic compounds, the study of enzyme structure and function, and the development of new drugs.
Propriétés
IUPAC Name |
(1S)-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJFHXYELTYDSG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-nitrophenyl)ethan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

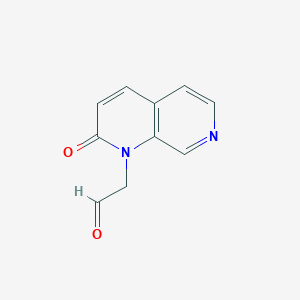
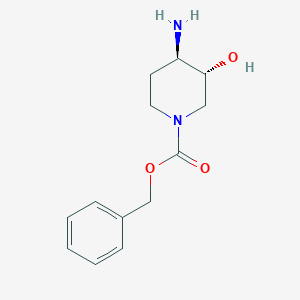
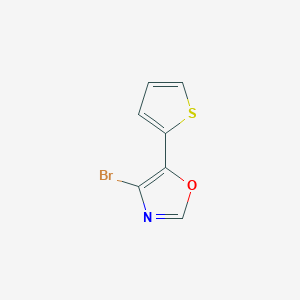
![6-Chloromethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3317474.png)

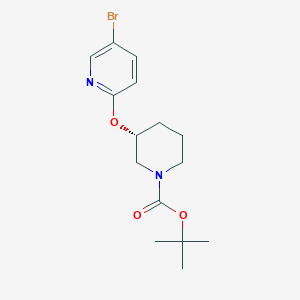
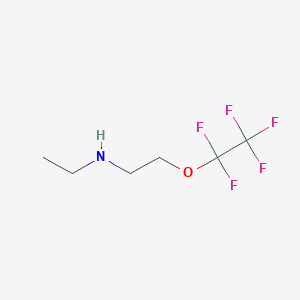

![2-[4-(Bromomethyl)phenyl]ethanol](/img/structure/B3317486.png)
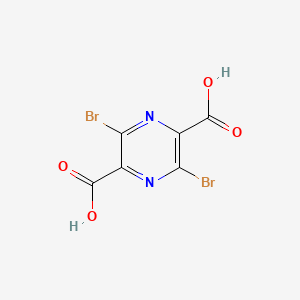

![4-[(Ethylamino)methyl]benzoic acid](/img/structure/B3317508.png)
